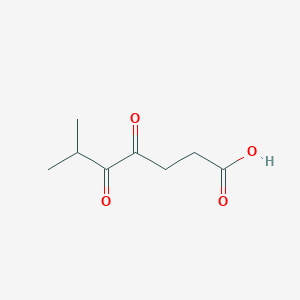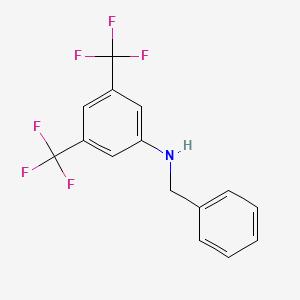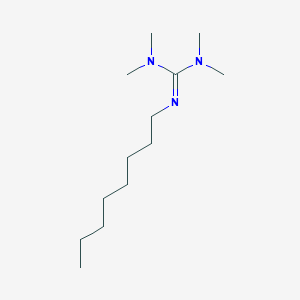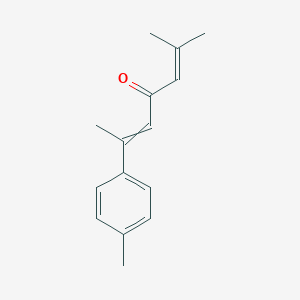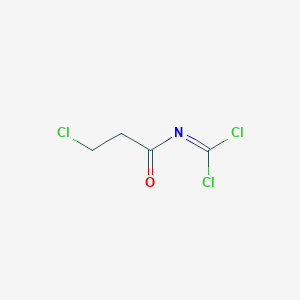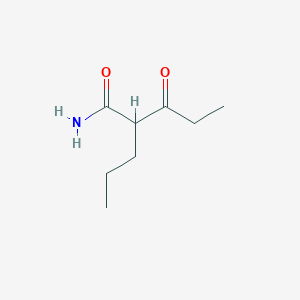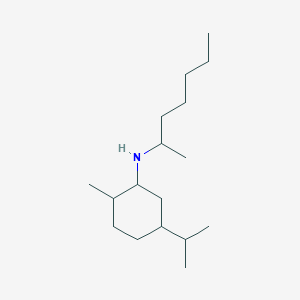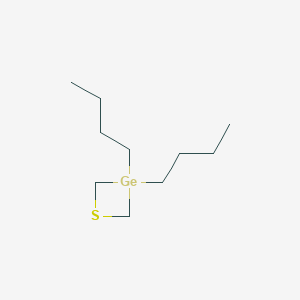
3,3-Dibutyl-1,3-thiagermetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dibutyl-1,3-thiagermetane is an organogermanium compound characterized by the presence of germanium and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutyl-1,3-thiagermetane typically involves the reaction of germanium tetrachloride with butyl lithium, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates.
化学反应分析
Types of Reactions: 3,3-Dibutyl-1,3-thiagermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other germanium-containing compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
科学研究应用
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new biochemical insights.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in areas where germanium compounds have shown promise.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or electronic materials.
作用机制
The mechanism by which 3,3-Dibutyl-1,3-thiagermetane exerts its effects is not fully understood. it is believed that the germanium and sulfur atoms play a crucial role in its reactivity. The compound may interact with molecular targets through coordination bonds, influencing various biochemical pathways.
相似化合物的比较
- 3,3-Dimethyl-1,3-thiagermetane
- 3,3-Diethyl-1,3-thiagermetane
- 3,3-Dipropyl-1,3-thiagermetane
Comparison: Compared to its analogs, 3,3-Dibutyl-1,3-thiagermetane is unique due to the longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. These differences can make it more suitable for specific applications where longer alkyl chains are advantageous.
属性
CAS 编号 |
87993-91-7 |
|---|---|
分子式 |
C10H22GeS |
分子量 |
246.98 g/mol |
IUPAC 名称 |
3,3-dibutyl-1,3-thiagermetane |
InChI |
InChI=1S/C10H22GeS/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
InChI 键 |
TXOBPKVBULRYGF-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Ge]1(CSC1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


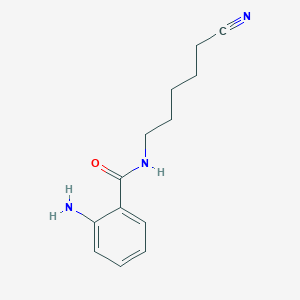

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
